Quercetagetin
Overview
Description
Quercetagetin is a flavonol, a type of flavonoid . It can be found in the genus Eriocaulon . It is also known as 6-Hydroxyquercetin . It is a moderately potent and selective, cell-permeable pim-1 kinase inhibitor .
Synthesis Analysis
Quercetagetin has been synthesized in three steps from starting materials 1 and 2 in 27% overall yield . The chemical structure of synthetic quercetagetin has been confirmed by 1H NMR, 13C NMR .
Molecular Structure Analysis
Quercetagetin binds to the ATP-binding site of JNK1 . The interaction between Lys55, Asp169, and Glu73 of JNK1 and the catechol moiety of quercetagetin reorients the N-terminal lobe of JNK1, thereby improving compatibility of the ligand with its binding site .
Chemical Reactions Analysis
The 1H-NMR spectrum displayed six hydroxyl proton signals and four aromatic proton signals .
Physical And Chemical Properties Analysis
Quercetagetin has a molecular weight of 318.24 . It is soluble in DMSO .
Scientific Research Applications
Antioxidant and Antimicrobial Properties : Quercetagetin, like quercetin, exhibits strong antioxidant mechanisms, broad-spectrum antibacterial, and antiparasitic properties. These attributes suggest potential applications in anti-oncology, cardiovascular protection, and anti-immunosuppression treatments, along with alleviating the toxicity of mycotoxins (Deng Yang et al., 2020).
Anticancer Activity : Research indicates that quercetagetin and patuletin have antiproliferative, necrotic, and apoptotic activities in tumor cell lines. The presence of a methoxyl group in C6 position appears to enhance their potency (J. J. Alvarado-Sansininea et al., 2018).
Antioxidant Activities for Medicinal Application : Quercetagetin is used in botanical medicine and traditional Chinese medicine due to its potent antioxidant activity. Its effects on glutathione (GSH), enzymatic activity, signal transduction pathways, and reactive oxygen species (ROS) have been explored (Dong Xu et al., 2019).
Selective Extraction from Plants : Magnetic molecularly imprinted polymers (MMIPs) have been developed for the selective extraction of quercetagetin from plant extracts like Calendula officinalis, demonstrating its significance in herbal medicine (Run-Tian Ma & Yan-Ping Shi, 2015).
In Vitro Antidiabetic and Antilipemic Potentials : Quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues showed strong in vitro antioxidant, anti-diabetic, and antilipemic activities. Its inhibitory effects on α-glucosidase, α-amylase, and pancreatic lipase were significant (Weiyou Wang et al., 2016).
Liposomal Quercetin for Tumor Treatment : The development of liposomal quercetin showed its potential in significantly improving solubility and bioavailability, indicating its application in tumor treatment. This formulation induced apoptosis in vitro and inhibited tumor growth in vivo (Zhi-ping Yuan et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOLCUVKHLEPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237978 | |
Record name | Quercetagetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetagetin | |
CAS RN |
90-18-6 | |
Record name | Quercetagetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetagetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetagetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quercetagetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUERCETAGETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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